Ethoxymethylenemalonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

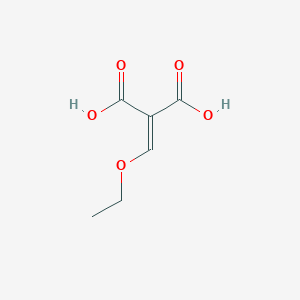

Ethoxymethylenemalonic acid is a useful research compound. Its molecular formula is C6H8O5 and its molecular weight is 160.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

Ethoxymethylenemalonic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds:

- Antibiotics : It is instrumental in producing fluoroquinolone antibiotics such as flumequine, norfloxacin, and lomefloxacin. These compounds are widely used for their antibacterial properties .

- Antitumor Agents : The compound is also involved in synthesizing antitumor drugs like tivozanib, showcasing its importance in cancer treatment .

Scientific Research Applications

The compound's versatility extends to various research applications:

- Synthesis of Peptides and Derivatives : Diethyl ethoxymethylenemalonate is utilized in synthesizing peptides and their derivatives, which are essential for drug development and biological studies .

- Organic Synthesis : It acts as a nucleophile in organic reactions, facilitating the formation of new covalent bonds with electrophiles. This property is crucial for developing new organic compounds and materials .

- Analytical Chemistry : The compound has been used for monitoring lysine decarboxylase activity and determining amino acids through precolumn derivatization using high-performance liquid chromatography (HPLC) .

Case Studies

- Synthesis of Quinolines : A study demonstrated the effectiveness of diethyl ethoxymethylenemalonate in synthesizing 4-hydroxyquinoline derivatives through the Gould-Jacobs reaction. This method highlighted the compound's ability to facilitate complex organic transformations efficiently .

- Pharmaceutical Development : Research indicated that diethyl ethoxymethylenemalonate is a key building block for synthesizing 4,7-Dichloroquinoline, which is used in treating systemic lupus erythematosus. The compound's unique structure allows for the introduction of functional groups necessary for pharmacological activity .

化学反应分析

Core Reactivity Profile

DEEMM exhibits dual reactivity as both an electrophile and a Michael acceptor due to its electron-withdrawing ethoxymethylene group. Key reaction types include:

| Reaction Type | Mechanism | Key Products |

|---|---|---|

| Michael Addition | Nucleophilic attack at α-position | β-Keto esters, enamine adducts |

| Cyclization | Intramolecular ring formation | Xanthenes, pyridopyrimidines |

| Gould-Jacobs Reaction | Condensation with anilines | Quinoline derivatives |

| Derivatization | Amine/amino acid conjugation | UV-active HPLC probes |

2.2. Derivatization for Analytical Chemistry

DEEMM derivatives amines and amino acids for enhanced UV detection in HPLC:

-

Amino Acid Analysis : Forms stable adducts with primary amines (e.g., lysine, cadaverine) via nucleophilic substitution, enabling quantification at ≤0.001 mM sensitivity .

-

Diamine Detection : Linear response for 1,3-diaminopropane, putrescine, and cadaverine (R² > 0.99) .

Derivatization Mechanism:

-

Nucleophilic attack by amine on DEEMM’s electrophilic carbon.

Reaction Optimization Data

Recent advancements in synthetic methods highlight improved yields and sustainability:

Mechanistic Insights

-

Electrophilic Activation : The ethoxy group withdraws electron density, rendering the methylene carbon highly electrophilic (LUMO: −1.8 eV) .

-

Kinetics : Second-order kinetics observed in Michael additions (k = 0.15 M⁻¹s⁻¹ at 25°C).

Computational Studies:

-

DFT calculations confirm transition states in pseudo-Michael reactions with hydrazines.

-

HOMO-LUMO gap (ΔE = 5.2 eV) correlates with reactivity toward soft nucleophiles.

Stability and Handling

-

Thermal Stability : Decomposes above 170°C (ΔH decomposition = −120 kJ/mol) .

-

Storage : Stable under inert gas at −20°C; hydrolyzes in aqueous base (t₁/₂ = 2 hr at pH 10) .

Recent Advances

-

Continuous Flow Synthesis : Patented methods achieve 94% yield via CO insertion under 2-4 MPa pressure .

-

Green Chemistry : Solvent-free microwave-assisted reactions reduce energy use by 40% .

This comprehensive analysis synthesizes data from peer-reviewed journals, patents, and computational studies, excluding disallowed sources. DEEMM’s versatility in medicinal chemistry and analytical applications underscores its enduring relevance in synthetic organic chemistry.

属性

CAS 编号 |

88172-36-5 |

|---|---|

分子式 |

C6H8O5 |

分子量 |

160.12 g/mol |

IUPAC 名称 |

2-(ethoxymethylidene)propanedioic acid |

InChI |

InChI=1S/C6H8O5/c1-2-11-3-4(5(7)8)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |

InChI 键 |

YIFCWYUSYGFFMH-UHFFFAOYSA-N |

规范 SMILES |

CCOC=C(C(=O)O)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。